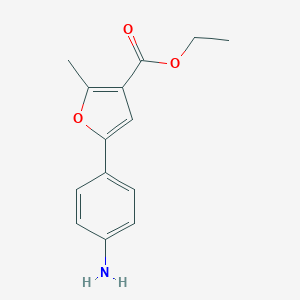

Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

Description

Properties

IUPAC Name |

ethyl 5-(4-aminophenyl)-2-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOXMKJYQNXIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372458 | |

| Record name | Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-70-7 | |

| Record name | Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

Executive Summary

Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate is a substituted furan derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including the furan core, the aminophenyl group, and the ethyl ester, suggest potential applications as a scaffold for developing novel therapeutic agents. This guide provides a comprehensive overview of the core physicochemical properties of this compound. As experimentally determined data for this specific molecule is not extensively available in public literature, this document outlines the predicted properties based on its structure and provides detailed, field-proven experimental protocols for their empirical determination and validation. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data, which is critical for drug development professionals.

Compound Identification and Structural Analysis

The foundational step in characterizing any compound is to confirm its identity and understand its structural features, which dictate its chemical behavior.

-

IUPAC Name: Ethyl 5-(4-aminophenyl)-2-methylfuran-3-carboxylate

-

Molecular Formula: C₁₄H₁₅NO₃

-

Molecular Weight: 245.27 g/mol

-

Chemical Structure:

(A placeholder for the 2D structure)

The molecule's structure comprises a central furan ring, substituted at position 5 with an aminophenyl group, at position 2 with a methyl group, and at position 3 with an ethyl furoate group. The aromatic amine introduces a basic center, while the ethyl ester is susceptible to hydrolysis. The furan ring itself can be prone to degradation under strongly acidic or oxidative conditions.[1][2]

Predicted Physicochemical Profile

In the absence of direct experimental data, computational predictions and data from structurally analogous compounds provide a valuable starting point for understanding the likely properties of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate. The following table summarizes these predicted values, which are essential for designing initial experiments.

| Property | Predicted Value/Range | Rationale & Significance in Drug Discovery |

| Melting Point (°C) | 150 - 210 | The presence of the aromatic amine allows for hydrogen bonding, likely resulting in a crystalline solid with a relatively high melting point, similar to related compounds like ETHYL 5-AMINO-4-CYANO-2-METHYL-3-FUROATE (208 °C)[3] and Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate (176 °C)[4]. This property is critical for formulation and manufacturing. |

| Boiling Point (°C) | > 350 (Predicted) | High due to molecular weight and polar functional groups. Typically determined under vacuum to prevent decomposition. |

| Aqueous Solubility | Poorly soluble | The molecule has a significant non-polar surface area from the phenyl and furan rings, suggesting low aqueous solubility. The amine group may offer slight solubility in acidic pH. Poor solubility is a major hurdle in drug development, affecting bioavailability. |

| LogP (Octanol/Water) | 2.5 - 3.5 (Predicted) | This predicted range suggests good membrane permeability according to Lipinski's Rule of Five. LogP is a key indicator of a drug's ability to cross cell membranes. |

| pKa (Acidic/Basic) | Basic pKa: 4.0 - 5.0 | The primary aromatic amine is the main basic center. Its pKa will influence solubility in the physiological pH range of the stomach and intestines, impacting absorption. |

Experimental Determination of Physicochemical Properties

The following sections detail the standard operating procedures for the empirical determination of the key physicochemical properties. The choice of these methods is guided by their reliability, reproducibility, and the insights they provide for drug development.

Melting Point Determination

Causality: The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a pure crystalline compound, while a broad range suggests impurities or an amorphous state.

Protocol:

-

Ensure the sample is completely dry by placing it under a high vacuum for at least 24 hours.

-

Load a small amount of the crystalline powder into a capillary tube, ensuring a packed height of 2-3 mm.

-

Place the capillary tube into a calibrated digital melting point apparatus.

-

Use a rapid heating ramp (10-20 °C/min) for a preliminary determination.

-

For an accurate measurement, repeat the process with a fresh sample, using a slow ramp rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Thermodynamic Solubility Assessment

Causality: Understanding a compound's solubility in different media (e.g., water, buffers at physiological pH, organic solvents) is critical for everything from in vitro assays to formulation development. The shake-flask method is the gold standard for determining thermodynamic solubility.

Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol:

-

Add an excess amount of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate to vials containing solvents of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25 °C) for 24 to 48 hours to allow the solution to reach equilibrium.

-

After incubation, check for the presence of undissolved solid to confirm that a saturated solution was achieved.

-

Filter the samples through a 0.22 µm filter to remove solid particles.

-

Dilute an aliquot of the filtrate with a suitable mobile phase and quantify the concentration using a pre-validated High-Performance Liquid Chromatography (HPLC) method against a standard curve.

Lipophilicity (LogP) Determination

Causality: The partition coefficient (LogP) between octanol and water is a classic measure of lipophilicity. It helps predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method, while laborious, is the definitive technique.

Protocol:

-

Prepare a stock solution of the compound in a solvent miscible with both water and octanol (e.g., acetonitrile).

-

Use water and octanol that have been pre-saturated with each other by mixing and allowing them to separate overnight.

-

Add a small volume of the stock solution to a vial containing a known ratio of pre-saturated octanol and water (e.g., 1:1 v/v).

-

Shake the vial vigorously for several hours to allow for partitioning, then let the layers separate completely (centrifugation can aid separation).

-

Carefully sample both the aqueous and octanol layers.

-

Determine the concentration of the compound in each layer using HPLC.

-

Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]water).

Analytical Characterization and Quality Control

Confirming the identity, structure, and purity of the synthesized compound is non-negotiable. A combination of spectroscopic and chromatographic techniques is required.

Workflow Diagram:

Caption: Analytical Workflow for Compound Characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The expected spectra would confirm the presence of the ethyl group, the methyl group, the aromatic protons (with splitting patterns indicative of para-substitution), and the furan ring protons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to determine the molecular weight. High-resolution MS (HRMS) provides the exact mass, which confirms the elemental formula.[5]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): An RP-HPLC method should be developed for purity assessment.[6] A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent (like acetonitrile or methanol) is a common starting point. Purity is determined by the area percentage of the main peak, with a target of >95% for research-grade material.

Stability Profile and Forced Degradation

Causality: Furan-containing compounds can be susceptible to degradation, particularly in acidic or basic conditions.[2] A forced degradation study is essential to identify potential degradation pathways, determine shelf-life, and develop stability-indicating analytical methods.

Protocol for Forced Degradation:

-

Prepare solutions of the compound in various stress conditions:

-

Acidic: 0.1 M HCl at 60 °C

-

Basic: 0.1 M NaOH at 60 °C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: Solid compound at 80 °C

-

Photolytic: Solution exposed to UV light

-

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by the developed RP-HPLC method.

-

Monitor for a decrease in the main peak area and the appearance of new peaks (degradants).

-

If significant degradation is observed, LC-MS can be used to identify the mass of the degradation products, providing clues to the degradation pathway (e.g., hydrolysis of the ester, oxidation of the furan ring).

Conclusion

While direct, published experimental data for Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is scarce, this guide provides a robust framework for its comprehensive physicochemical characterization. By combining predictive analysis with rigorous, validated experimental protocols, researchers and drug development professionals can generate the high-quality data necessary to advance this promising compound through the discovery and development pipeline. The methodologies outlined herein are designed to not only determine the core properties but also to understand the underlying chemical principles that govern the compound's behavior, ensuring a foundation of scientific integrity for future studies.

References

-

Agarkov, A., et al. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]

-

Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia. Available at: [Link]

-

ResearchGate. (n.d.). General scheme of the study of furan stability. Available at: [Link]

-

Shulga, N., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ETHYL 5-AMINO-4-CYANO-2-METHYL-3-FUROATE | 14476-67-6 [chemicalbook.com]

- 4. Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate | 160844-75-7 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. public.pensoft.net [public.pensoft.net]

A Senior Application Scientist's Guide to the Synthesis and Potential of 5-Aryl-2-Methyl-3-Furoates

Topic: A Technical Guide to the Synthesis of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Furan Scaffold in Modern Drug Discovery

The furan ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[1] The 5-aryl-2-methyl-3-furoate core, in particular, represents a versatile template for constructing novel therapeutic agents. The strategic placement of an aryl group at the 5-position allows for extensive exploration of structure-activity relationships (SAR), while the methyl and ester functionalities at the 2- and 3-positions provide additional points for modification and influence the molecule's electronic and steric properties.

This guide provides a comprehensive, technically-grounded framework for the synthesis of this important class of molecules. While a specific CAS number for Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is not prominently indexed, indicating its potential novelty or status as a research intermediate, this document outlines a robust and logical synthetic pathway. We will deconstruct the synthesis into three core stages: construction of the furan ring, introduction of the aryl moiety via palladium-catalyzed cross-coupling, and final functional group manipulation. This approach is designed to empower researchers with the foundational knowledge to not only synthesize the target compound but also to generate a diverse library of analogs for screening and development.

Retrosynthetic Analysis and Strategic Overview

The synthetic strategy for Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is best conceptualized through a retrosynthetic approach. The target molecule is disconnected at key bonds to reveal plausible starting materials. The primary disconnections are the C-N bond of the aniline and the C-C bond between the furan and the phenyl ring. This leads to a three-part strategy:

-

Furan Core Synthesis: Formation of a functionalized furan ring, specifically a 5-halo-2-methyl-3-furoate ester, which serves as a handle for subsequent reactions.

-

Aryl Introduction: A Suzuki-Miyaura cross-coupling reaction to attach the phenyl group. A 4-nitrophenyl precursor is strategically used to avoid potential side reactions associated with a free amine during the palladium-catalyzed coupling.

-

Functional Group Transformation: Reduction of the nitro group to the target aniline in the final step.

Caption: Retrosynthetic pathway for the target molecule.

Part I: Constructing the 2-Methyl-3-Furoate Core via Fiest-Bénary Synthesis

The Fiest-Bénary synthesis is a classic and reliable method for constructing substituted furans from α-halo ketones and β-dicarbonyl compounds under basic conditions.[2][3] This approach is ideal for our purpose as it allows for the direct installation of the required methyl and ethyl ester groups onto the furan ring, along with a halogen at the 5-position, primed for cross-coupling.

The causality behind this choice lies in its convergency and the ready availability of the starting materials. By reacting an α-halo ketone with ethyl acetoacetate, we can efficiently assemble the core heterocyclic structure in a single key step. The mechanism involves the deprotonation of the β-dicarbonyl compound to form a nucleophilic enolate, which then attacks the α-halo ketone. A subsequent intramolecular cyclization and dehydration yields the furan.[3][4]

Caption: Mechanism of the Fiest-Bénary Furan Synthesis.

Experimental Protocol: Synthesis of Ethyl 5-Bromo-2-Methyl-3-Furoate

This protocol is a representative procedure based on established Fiest-Bénary reaction conditions.

-

Reagent Preparation: To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol or pyridine, add a mild base like pyridine (used as both solvent and base) or sodium ethoxide (1.0 eq).

-

Reaction Initiation: Cool the mixture in an ice bath and add an α,α'-dihaloketone, for instance, 2,3-dibromopropionaldehyde (1.0 eq), dropwise while maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the mixture and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure Ethyl 5-Bromo-2-Methyl-3-Furoate.

Part II: Aryl Group Installation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron species, catalyzed by a palladium complex.[5][6] Its high functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing byproducts make it the authoritative choice for coupling our 5-bromo-furan intermediate with the desired aryl partner.[7]

To synthesize our target molecule, we will couple Ethyl 5-Bromo-2-Methyl-3-Furoate with 4-nitrophenylboronic acid. The nitro group serves as a robust precursor to the amine. Attempting the coupling with 4-aminophenylboronic acid directly can be problematic, as the free amine can coordinate to the palladium catalyst, potentially inhibiting its activity.

The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6]

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

Experimental Protocol: Suzuki Coupling

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine Ethyl 5-Bromo-2-Methyl-3-Furoate (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 6-12 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to afford Ethyl 5-(4-Nitrophenyl)-2-Methyl-3-Furoate.

Representative Data for Suzuki-Miyaura Couplings on Heterocycles

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Yield (%) |

| 2-Bromofuran | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | >90 |

| 5-Iodo-2-furoic acid | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 85-95 |

| 3-Bromothiophene | Naphthylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | >90 |

Note: Yields are typical for illustrative purposes and can vary based on specific substrates and conditions.

Part III: Final Transformation - Reduction to the Target Amine

The final step in the sequence is the reduction of the aromatic nitro group to the corresponding primary amine. This is a fundamental and well-established transformation in organic synthesis.[8] Several reliable methods are available, and the choice often depends on the overall functional group tolerance of the substrate and the desired scale of the reaction.

-

Catalytic Hydrogenation: This is often the cleanest method. Using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere efficiently reduces the nitro group. It is highly selective, but care must be taken as the catalyst can be pyrophoric.

-

Metal/Acid Reduction: Classic methods using metals like iron, tin, or zinc in the presence of an acid (e.g., HCl) are robust, inexpensive, and highly effective.[8] These reactions often require a straightforward aqueous work-up to isolate the product.

For our substrate, catalytic hydrogenation is an excellent choice due to its mild conditions, which will not affect the ester functionality.

Experimental Protocol: Nitro Group Reduction

-

Setup: Dissolve Ethyl 5-(4-Nitrophenyl)-2-Methyl-3-Furoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a flask appropriate for hydrogenation.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight).

-

Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas (using a balloon or a hydrogenation apparatus). Stir the reaction vigorously at room temperature under a hydrogen atmosphere until the starting material is consumed (monitored by TLC).

-

Filtration and Isolation: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with solvent until it can be safely quenched.

-

Final Product: Concentrate the filtrate under reduced pressure to yield Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate. Further purification by recrystallization or chromatography may be performed if necessary.

Physicochemical Properties and Characterization

As this compound is not widely cataloged, the following properties are predicted based on its structure. Experimental verification is essential.

| Property | Predicted Value |

| CAS Number | Not Assigned |

| Molecular Formula | C₁₄H₁₅NO₃ |

| Molecular Weight | 245.27 g/mol |

| Appearance | Likely an off-white to yellow solid |

| Predicted LogP | ~2.5 - 3.0 |

| H-Bond Donors | 1 |

| H-Bond Acceptors | 4 |

Standard Characterization Techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure, connectivity, and purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch of the amine, C=O stretch of the ester).

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Applications in Drug Discovery and Medicinal Chemistry

Furan derivatives are integral to numerous approved drugs and clinical candidates. The synthesized Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is a particularly valuable scaffold for several reasons:

-

Bioisosteric Replacement: The furan ring is often used as a bioisostere for a phenyl ring, offering a similar size and shape but with different electronic properties and metabolic profile.

-

Versatile Handle for Derivatization: The primary aromatic amine is a key functional group that serves as a versatile handle for further chemical modifications. It can be readily acylated, sulfonated, or used in reductive amination or coupling reactions to build a library of diverse analogs.

-

Potential Pharmacological Activity: Aryl-substituted furans have been investigated as inhibitors of various enzymes and receptors. For instance, some 5-aryl-furan derivatives have shown potential as PTP1B inhibitors for the treatment of diabetes.[9] The presence of the aniline moiety opens up possibilities for targeting kinases, a class of enzymes where aniline-based scaffolds are prevalent.

Safety and Handling Considerations

Professional laboratory safety practices are mandatory for all protocols described.

-

Palladium Catalysts: Dry palladium on carbon can be pyrophoric and must be handled with care.[10] Always handle in a well-ventilated fume hood and avoid generating dust. After filtration, the catalyst should be kept wet and disposed of according to institutional guidelines.[11]

-

Organohalides: Many organohalides are irritants and potentially toxic. Avoid skin contact and inhalation by using appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Inert Atmosphere: Reactions involving sensitive reagents like palladium catalysts and organoboron compounds should be conducted under an inert atmosphere (Argon or Nitrogen) to prevent degradation and ensure reproducibility.

-

Hydrogen Gas: Hydrogen is highly flammable. All hydrogenation procedures must be performed in a well-ventilated area, away from ignition sources, using appropriate equipment.

Conclusion

This guide details a logical and robust synthetic route to Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate, a promising scaffold for drug discovery. By breaking down the synthesis into three validated stages—Fiest-Bénary furan synthesis, Suzuki-Miyaura cross-coupling, and nitro group reduction—researchers are equipped with a reliable framework for accessing this molecule and its analogs. The inherent versatility of the furan core and the reactive potential of the aniline handle make this class of compounds a rich starting point for developing novel therapeutics with diverse pharmacological profiles.

References

- Pharmacological activity of furan derivatives. (2024).

-

Reduction of nitro compounds. In Wikipedia. Retrieved from [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

- Burness, D. M. (1963).

-

Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]

-

Feist–Benary synthesis. In Wikipedia. Retrieved from [Link]

-

Feist‐Bénary Reaction. (2010). Wiley Online Library. [Link]

- Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers. Benchchem.

- Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Smith, K., & Jones, L. (2018). General Laboratory Safety Protocols.

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PMC. Retrieved from [Link]

-

Fascinating Furanosteroids and Their Pharmacological Profile. (2023). PMC. Retrieved from [Link]

-

5-Aryl-furan derivatives bearing a phenylalanine- or isoleucine-derived rhodanine moiety as potential PTP1B inhibitors. (2020). PubMed. Retrieved from [Link]

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Retrieved from [Link]

-

Mometasone. In Wikipedia. Retrieved from [Link]

-

methyl furoate 3-furancarboxylic acid, methyl ester. The Good Scents Company. Retrieved from [Link]

- Standard Operating Procedure - Palladium. (2017). UCLA EH&S.

- What Should We Pay AttentionTo When Using Palladium Carbon Catalyst? (2024).

-

Furan. In Wikipedia. Retrieved from [Link]

- Why does the electrophilic substitution of furan happen

- Five Member Heterocycles Reactivity of Furan. (2020). YouTube.

- Disconnecting with a sneaky furan? (2023). YouTube.

- Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. (2020). YouTube.

- Feist–Benary synthesis of Furan: From 1,3-dicarbonyl compounds and alpha-halo ketone in basic medium. (2019). YouTube.

- Preparation of Arylamines, Part 1: Reduction of Nitroarenes. (2023). YouTube.

-

Suzuki reaction. In Wikipedia. Retrieved from [Link]

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor

- The mechanism for the reduction of nitrobenzene to aniline. (2024).

- Nitro Substrates in Reductive Electrosynthesis: A Review. (2025). ACS Electrochemistry.

- Paal-Knorr Synthesis. Alfa Chemistry.

- The Paal-Knorr Synthesis of Furans.

- Fiest-Benary Reaction. Alfa Chemistry.

- Paal-Knorr furan synthesis.

- Furan synthesis. Organic Chemistry Portal.

- Transition metal-free cross-coupling of furan ring with haloacetylenes. (2018). PMC.

- Cu(II)-catalyzed aerobic oxidative coupling of furans with indoles enables expeditious synthesis of indolyl–furans with blue fluorescence. (2024). RSC Publishing.

- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (2008).

- The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. (2004).

- 2-Furoic acid, 3-methyl. Organic Syntheses.

- Preparation of methyl esters. (2015).

- US6184394B1 - Process for the preparation of 3-furoate esters and novel intermediate compounds.

- Chapter 5.3: Five-Membered Ring Systems: Furans and Benzofurans.

- Fluticasone furoate/fluticasone propionate—Different drugs with different properties. (2008).

Sources

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. 5-Aryl-furan derivatives bearing a phenylalanine- or isoleucine-derived rhodanine moiety as potential PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. honrel.com [honrel.com]

- 11. rtong.people.ust.hk [rtong.people.ust.hk]

A Technical Guide to the Biological Activity of Aminophenyl Furoate Derivatives

Abstract

The furan nucleus is a prevalent scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] When functionalized, particularly through esterification with aminophenyl moieties, the resulting furoate derivatives present a compelling class of compounds with significant therapeutic potential. This guide provides an in-depth technical overview of the synthesis, biological activities, and mechanistic underpinnings of aminophenyl furoate derivatives. We will explore their anti-inflammatory, anticancer, and antimicrobial properties, supported by detailed experimental protocols and mechanistic diagrams to equip researchers and drug development professionals with a comprehensive understanding of this promising chemical space.

Introduction: The Furan Scaffold in Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a structural motif found in numerous natural products and synthetic compounds with pronounced biological effects.[1] Its unique electronic properties and ability to participate in various chemical interactions make it a privileged scaffold for designing novel therapeutic agents. The derivatization of the furan ring, particularly at the carboxyl group of furoic acid, allows for the systematic modulation of its physicochemical and pharmacological properties.

The strategic incorporation of an aminophenyl group via an ester linkage creates aminophenyl furoates. This chemical modification is not trivial; it combines the biological potential of the furan core with the diverse functionalities of substituted anilines. This often leads to compounds with enhanced potency and selectivity across different biological targets, including enzymes and receptors involved in inflammation, cancer progression, and microbial pathogenesis.

Synthesis of Aminophenyl Furoate Derivatives

The synthesis of aminophenyl furoate derivatives is typically achieved through straightforward esterification reactions. A general and reliable method involves the reaction of a furoyl chloride with an appropriately substituted aminophenol.

General Synthesis Protocol

A common synthetic route begins with the conversion of 2-furoic acid to its more reactive acid chloride derivative, 2-furoyl chloride, often using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting furoyl chloride is then reacted with a selected aminophenol in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct, yielding the desired aminophenyl furoate ester.

Diagram: General Synthesis Workflow

Caption: A two-step workflow for synthesizing aminophenyl furoate derivatives.

Anti-Inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. A primary mechanism driving inflammation involves the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is responsible for the synthesis of pro-inflammatory prostaglandins.[2]

Aminophenyl furoate derivatives have emerged as potential anti-inflammatory agents, with evidence suggesting their mechanism of action involves the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE2).[1] The structural features of these compounds, combining a furan ring with an aminophenyl moiety, are reminiscent of several known COX inhibitors, making the COX enzymes a logical target for investigation.[2][3][4]

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are achieved through the inhibition of COX enzymes.[2] Furan derivatives, in particular, have been shown to suppress the production of inflammatory mediators.[1] The proposed mechanism for aminophenyl furoates involves binding to the active site of the COX-2 enzyme, preventing its substrate, arachidonic acid, from being converted into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[2][5]

Diagram: COX-2 Signaling Pathway Inhibition

Caption: Inhibition of the COX-2 pathway by aminophenyl furoate derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

To validate the inhibitory potential of newly synthesized derivatives, a robust in vitro assay is essential. A fluorometric COX-2 inhibitor screening kit provides a reliable and high-throughput method.[6][7]

Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe then reacts with PGG2 to produce a stable, highly fluorescent product, which can be measured (Ex/Em = 535/587 nm). A decrease in fluorescence in the presence of a test compound indicates inhibition of COX-2.[6]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Reconstitute the human recombinant COX-2 enzyme in sterile water and store on ice.[6][7] Avoid repeated freeze-thaw cycles.

-

Prepare a 10X working solution of the test aminophenyl furoate derivative and the positive control (e.g., Celecoxib) in a suitable solvent like DMSO, then dilute with the provided COX Assay Buffer.[7]

-

-

Assay Setup (96-well plate):

-

Test Inhibitor Wells: Add 10 µL of the diluted test compound.

-

Inhibitor Control (IC) Well: Add 10 µL of the diluted positive control inhibitor (e.g., Celecoxib).[6]

-

Enzyme Control (EC) Well: Add 10 µL of COX Assay Buffer (contains solvent but no inhibitor).

-

-

Reaction Mixture:

-

Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add 80 µL of this master mix to each well.

-

Add 10 µL of the reconstituted COX-2 enzyme to all wells except the background control.

-

-

Initiation and Measurement:

-

Data Analysis:

-

Calculate the rate of fluorescence increase for each well.

-

The percent inhibition is calculated using the formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100

-

Plot percent inhibition against the concentration of the derivative to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

-

Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug development. Various heterocyclic compounds, including those with furan and pyrazole scaffolds, have demonstrated significant cytotoxic activity against cancer cell lines.[4][9] Derivatives of 2-(4-aminophenyl)benzothiazole and other aminophenyl structures have also shown considerable anticancer potential.[10] This suggests that the aminophenyl furoate scaffold is a promising starting point for developing new antineoplastic agents.

Mechanism of Action: Induction of Apoptosis

A primary goal of cancer chemotherapy is to induce apoptosis (programmed cell death) in malignant cells. Many effective anticancer drugs exert their effects by activating intrinsic or extrinsic apoptotic pathways. This often involves the generation of reactive oxygen species (ROS), which can lead to cellular damage, cell cycle arrest, and the activation of caspase cascades, ultimately leading to cell death.[11] It is hypothesized that certain aminophenyl furoate derivatives may induce cytotoxicity in cancer cells by increasing intracellular ROS levels, triggering a cascade of events that culminates in apoptosis.[11]

Diagram: Proposed Apoptotic Pathway

Caption: Proposed mechanism for apoptosis induction by aminophenyl furoates.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell viability and is a crucial first step in screening potential anticancer compounds.[12][13]

Principle: The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[12][14] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Step-by-Step Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the aminophenyl furoate derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO diluted in medium) and an untreated control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).[16]

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17]

-

Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[12]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

-

Antimicrobial Activity

The furan moiety is known to be a key structural feature in compounds with significant antimicrobial activity.[1] Furoic acid itself and other furan derivatives have reported activity against various microbes, including methicillin-resistant Staphylococcus aureus (MRSA).[1][18] Esterification can further modulate this activity, with some fatty acid esters showing strong antimicrobial effects against oral microorganisms.[19]

Data Presentation: Antimicrobial Potency

The effectiveness of antimicrobial agents is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Derivative Type | Target Organism | Reported MIC (µg/mL) | Reference |

| Benzofuranyl Esters | Various Bacteria | 125 | [20] |

| Furoic Acid | Bacillus subtilis | ~3.3 (0.029 µM) | [18] |

| Furoic Acid | Salmonella typhi | ~1.1 (0.009 µM) | [18] |

| Fatty Acid Methyl Esters | Streptococcus mutans | 2.5 - 25 | [19] |

Note: Data presented are for related furan and ester compounds to indicate the potential of the aminophenyl furoate class. Specific MIC values for aminophenyl furoates would need to be determined experimentally.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This is a standard method for determining the MIC of a potential antimicrobial agent.

Principle: The test compound is serially diluted in a 96-well plate, and a standardized inoculum of the target microorganism is added. The plate is incubated, and the wells are observed for visible bacterial growth. The MIC is the lowest concentration where no growth is observed.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Grow the target bacterium (e.g., S. aureus, E. coli) in a suitable broth medium overnight.

-

Dilute the culture to achieve a standardized concentration, typically ~5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Compound Dilution:

-

In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

-

Add 50 µL of the test compound (at twice the highest desired final concentration) to the first well of a row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the row.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a positive control (bacteria, no compound) and a negative control (broth only, no bacteria).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.[21]

-

-

Result Interpretation:

-

Visually inspect the wells for turbidity (a sign of bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity. A growth indicator dye (e.g., resazurin) can also be used for clearer interpretation.

-

Conclusion and Future Directions

Aminophenyl furoate derivatives represent a versatile and promising scaffold in medicinal chemistry. The synthetic accessibility of these compounds, combined with their demonstrated potential as anti-inflammatory, anticancer, and antimicrobial agents, makes them attractive candidates for further investigation.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a broader library of derivatives with diverse substitutions on the aminophenyl ring to optimize potency and selectivity for specific biological targets.

-

In-Depth Mechanistic Studies: Moving beyond initial screening to elucidate the precise molecular interactions with targets like COX-2 or to map the specific apoptotic pathways triggered in cancer cells.

-

In Vivo Evaluation: Advancing the most potent and selective compounds from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the principles and protocols outlined in this guide, researchers can effectively explore the therapeutic potential of aminophenyl furoate derivatives and contribute to the development of next-generation medicines.

References

- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC. (2023-06-27). PubMed Central.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC. (2020-08-19). PubMed Central.

- Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed.

- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health.

- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.

- New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols: A Green Solution for the Replacement of Oil Derivative Surfactants with Superior Proprieties. ACS Sustainable Chemistry & Engineering.

- Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed.

- Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR.

- Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. MDPI.

- COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.

- Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. PubMed.

- MTT assay protocol. Abcam.

- Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms. Unknown Source.

- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. National Institutes of Health.

- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI.

- MTT Assay Protocol for Cell Viability and Proliferation. Unknown Source.

- Pyrazole as an anti-inflammatory scaffold. International journal of health sciences.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.

- Cell Viability Assays - Assay Guidance Manual. National Institutes of Health.

- COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.

- (PDF) Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. ResearchGate.

- Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. Unknown Source.

- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate.

- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC. National Institutes of Health.

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC. PubMed Central.

- MTT Cell Proliferation Assay. ATCC.

- COX2 Inhibitor Screening Assay Kit. BPS Bioscience.

- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie.

- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed.

Sources

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencescholar.us [sciencescholar.us]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assaygenie.com [assaygenie.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. atcc.org [atcc.org]

- 15. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ijfmr.com [ijfmr.com]

discovery and history of substituted furoate esters

An In-Depth Technical Guide to the Discovery and History of Substituted Furoate Esters

Authored by Gemini, Senior Application Scientist

Abstract

Substituted furoate esters represent a cornerstone in modern medicinal chemistry and organic synthesis. From their origins in the early explorations of natural products to their current status as vital components in blockbuster pharmaceuticals, the journey of these heterocyclic compounds is a narrative of scientific ingenuity. This technical guide provides a comprehensive overview of the , designed for researchers, scientists, and drug development professionals. We will delve into the foundational synthetic methodologies, the evolution of their application as prodrugs and bioisosteres, and the critical role they play in shaping contemporary pharmacology. The content is structured to provide not just procedural knowledge but also the underlying scientific rationale, ensuring a deep, actionable understanding of this indispensable chemical class.

The Genesis of Furan Chemistry: An 18th Century Discovery

The story of furoate esters begins with the furan ring itself. The first furan compound to be isolated was 2-furoic acid, a discovery made in 1780 by the renowned Swedish chemist Carl Wilhelm Scheele.[1][2] Through the dry distillation of mucic acid, derived from natural gums, Scheele obtained a white crystalline substance he named "pyromucic acid" (from the Greek pyro, meaning fire), acknowledging its heat-induced origin.[2] This seminal event laid the groundwork for the entire field of furan chemistry.[2] It wasn't until 1821 that the related compound, furfural, was isolated; however, it was furfural that ultimately gave the furan class its name, derived from the Latin furfur, meaning bran.[1]

The parent 2-furoic acid is not merely a synthetic curiosity; it is a naturally occurring compound found in roasted coffee and is a known human metabolite.[2] Its commercial importance grew from its utility as a flavoring agent and its role as a key building block for more complex molecules.[1][2]

Foundational Syntheses of the Substituted Furan Ring

The creation of substituted furoate esters is fundamentally dependent on the ability to construct the furan nucleus with desired substitution patterns. Two classical name reactions, developed in the late 19th century, remain pillars of furan synthesis to this day.

The Paal-Knorr Furan Synthesis (1884)

Reported almost simultaneously by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a robust method for preparing substituted furans from 1,4-dicarbonyl compounds.[3][4] The reaction is typically catalyzed by acid and involves an intramolecular cyclization followed by dehydration.[4][5]

The primary advantage of this method is its reliability and often high yields. However, its main limitation can be the accessibility of the requisite 1,4-dicarbonyl starting materials.[3][5] The choice of an acid catalyst (protic acids like H₂SO₄ or Lewis acids like ZnCl₂) is critical and depends on the sensitivity of the substituents on the starting material.[3]

Reaction Mechanism

The mechanism proceeds via acid catalysis, where one carbonyl is protonated, activating it for nucleophilic attack by the enol form of the second carbonyl. The resulting five-membered hemiacetal intermediate then undergoes dehydration to yield the aromatic furan ring.[3][4]

Caption: Paal-Knorr mechanism workflow.

Experimental Protocol: Generalized Paal-Knorr Synthesis

-

Dissolution: Dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., toluene, acetic acid).

-

Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq, or a few drops of concentrated H₂SO₄) to the solution.

-

Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, cool the mixture to room temperature. Neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or distillation.

The Feist-Bénary Furan Synthesis

Also discovered independently by Franz Feist and Erich Bénary, this method provides an alternative route to substituted furans.[6] It involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound, such as a β-ketoester.[6][7] This reaction is particularly valuable as the starting materials are often readily available commercially.[5]

The choice of base is critical; mild bases like pyridine or triethylamine are preferred to avoid the hydrolysis of ester groups on the β-dicarbonyl reactant.[7] Stronger bases can lead to unwanted side reactions.[6]

Reaction Mechanism

The reaction begins with the deprotonation of the acidic α-proton of the β-dicarbonyl compound to form a nucleophilic enolate. This enolate then attacks the α-halo ketone via an SN2 reaction. The resulting intermediate undergoes a base-catalyzed intramolecular cyclization and subsequent dehydration to form the furan ring.[7]

Caption: Key steps of the Feist-Bénary synthesis.

Experimental Protocol: Generalized Feist-Bénary Synthesis

-

Mixing Reactants: Combine the β-dicarbonyl compound (1.0 eq) and the α-halo ketone (1.0 eq) in a suitable solvent (e.g., ethanol, pyridine).

-

Base Addition: Slowly add the base (e.g., pyridine, 1.1 eq) to the mixture at room temperature.

-

Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC.

-

Workup: Cool the reaction mixture and pour it into water.

-

Extraction: Extract the product with an appropriate organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via column chromatography.

Comparative Overview of Classical Syntheses

| Feature | Paal-Knorr Furan Synthesis | Feist-Bénary Furan Synthesis |

| Starting Materials | 1,4-Dicarbonyl compounds | α-Halo ketones and β-dicarbonyl compounds |

| Catalyst | Typically acid-catalyzed (e.g., H₂SO₄, p-TsOH)[5] | Typically base-catalyzed (e.g., pyridine, ammonia)[5] |

| Key Transformation | Intramolecular cyclization and dehydration[5] | Intermolecular condensation followed by cyclization[5] |

| General Yields | Good to excellent, substrate-dependent | Moderate to good, can be influenced by side reactions[5] |

| Substrate Scope | Broad, but availability of 1,4-dicarbonyls can be a limitation[5] | Wide range of commercially available starting materials |

| Reaction Conditions | Often requires heating and strong acids[5] | Generally milder conditions |

The Furoate Ester in Modern Drug Development

While the synthesis of the furan ring is foundational, the true value of furoate esters in modern science, particularly in pharmacology, lies in the strategic use of the ester functionality. Furoate esters are prominent in drug design, where they serve two primary, powerful roles: as prodrugs and as bioisosteres.

Furoate Esters as Prodrugs: Enhancing Delivery and Efficacy

A significant challenge in drug development is ensuring that an active pharmaceutical ingredient (API) reaches its target site in the body in sufficient concentration. Many potent APIs suffer from poor physicochemical properties, such as low solubility or limited membrane permeability, which hinders their absorption and distribution. Ester prodrugs are a widely used strategy to overcome these limitations.[8]

The furoate ester moiety is particularly effective in this role. By masking a polar hydroxyl or carboxyl group on a drug molecule, the furoate ester increases the overall lipophilicity of the compound. This enhancement facilitates passage across biological membranes, improving absorption. Once absorbed into the bloodstream or target tissue, endogenous esterase enzymes cleave the furoate ester, releasing the active parent drug.[9]

A preeminent example is Mometasone Furoate , a potent synthetic corticosteroid.[10] Patented in 1981 and approved for medical use in 1987, it is used to treat inflammatory skin conditions, allergic rhinitis, and asthma.[10] The furoate ester at the C17α position significantly enhances the drug's lipophilicity, which improves its penetration into skin and lung tissue and contributes to its metabolic stability, allowing for once-daily dosing.[10][11] Similarly, Fluticasone Furoate , first approved in 2007, is another synthetic glucocorticoid where the furoate ester enhances its therapeutic profile for treating allergic rhinitis and COPD.[12]

Caption: Generalized workflow for a furoate ester prodrug.

Furoate Esters as Carboxylic Acid Bioisosteres

The carboxylic acid functional group is a common feature in many pharmacophores, as its ability to act as a hydrogen bond donor and acceptor is crucial for binding to biological targets. However, the acidic nature of this group can lead to poor oral bioavailability, rapid metabolism, and potential toxicity.[13]

Bioisosteric replacement is a key strategy in medicinal chemistry to address these issues, where a functional group is replaced by another with similar physical or chemical properties.[14][15] The furan ring, and by extension the furoate ester, can serve as a non-classical bioisostere for a carboxylic acid.[16] While not ionizable, the oxygen heteroatom and the overall electronic distribution of the furan ring can engage in similar hydrogen bonding and dipole interactions at a receptor site, mimicking the parent carboxylic acid while offering improved pharmacokinetic properties.[13] This strategy is context-dependent and often requires empirical testing, but it provides medicinal chemists with a valuable tool for lead optimization.

Synthesis of Positional Isomers: The 2- vs. 3-Furoate Challenge

The electronic nature of the furan ring dictates that the C2 and C5 positions are more reactive towards electrophilic substitution than the C3 and C4 positions. This has historically made the synthesis of 3-substituted furans, including 3-furoate esters, significantly more challenging than their 2-substituted counterparts.[17]

-

2-Furoate Esters: These are readily accessible. The industrial route often involves the oxidation of inexpensive, bio-derived furfural to 2-furoic acid, followed by standard esterification procedures.[1]

-

3-Furoate Esters: The synthesis of this isomer has traditionally required multi-step, lower-yielding processes, such as the selective decarboxylation of furan-2,3- or furan-3,4-dicarboxylic acids.[17] More modern approaches, such as a patented two-step process starting from a 4-acyl-2,3-dihydrofuran, have been developed to improve access to these valuable intermediates.[17]

Conclusion

The field of substituted furoate esters has evolved dramatically from its academic origins in the 18th century. The foundational discoveries of Scheele, Paal, Knorr, Feist, and Bénary provided the synthetic tools necessary to construct the furan core. However, the true potential of these molecules was unlocked in the modern era of drug discovery. As demonstrated by their critical role in widely prescribed medications, the strategic application of furoate esters as prodrug moieties and bioisosteric replacements is a testament to their versatility and power. For the contemporary researcher, a deep understanding of the history, synthesis, and application of substituted furoate esters is not merely an academic exercise but a practical necessity for the rational design of the next generation of therapeutics.

References

-

2-Furoic acid - Wikipedia. Available at: [Link]

-

Paal–Knorr synthesis - Wikipedia. Available at: [Link]

-

Synthesis of substituted-furo[2,3-b]furans 40 - ResearchGate. Available at: [Link]

-

Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - RSC Publishing. Available at: [Link]

- Process for the preparation of 3-furoate esters and novel intermediate compounds - Google Patents.

-

Mometasone - Wikipedia. Available at: [Link]

- Synthesis methods for the preparation of 2-furoic acid derivatives - Google Patents.

- Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid - Google Patents.

-

Preparation of 5-substituted 3-aminofuran-2-carboxylate esters - PubMed. Available at: [Link]

-

Fluticasone Furoate - PubChem. Available at: [Link]

-

Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes - ResearchGate. Available at: [Link]

-

One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC - NIH. Available at: [Link]

-

Barton-Zard Pyrrole Synthesis - ALL ABOUT CHEMISTRY. Available at: [Link]

-

methyl furoate 3-furancarboxylic acid, methyl ester - The Good Scents Company. Available at: [Link]

-

AEDs of the three bioisosteric moieties (carboxylic acid, furan, and...) - ResearchGate. Available at: [Link]

-

Development of absorption furosemide prodrugs: synthesis, in vitro and in vivo evaluation - PubMed. Available at: [Link]

-

2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis - MDPI. Available at: [Link]

-

Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods - SciRP.org. Available at: [Link]

-

Synthesis of Furan - MBB College. Available at: [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - NIH. Available at: [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides - ACS. Available at: [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design - SciSpace by Typeset. Available at: [Link]

-

Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes - YouTube. Available at: [Link]

-

Barton-Zard Reaction of β-Fluoro-β-nitrostyrenes a Selective Route to Functionalized 4-Fluoropyrroles - ResearchGate. Available at: [Link]

-

Barton-Zard Reaction of β-Fluoro-β-nitrostyrenes a Selective Route to Functionalized 4-Fluoropyrroles - PubMed. Available at: [Link]

-

Novel approach to pro-drugs of lactones: water soluble imidate and ortho-ester derivatives of a furanone-based COX-2 selective inhibitor - PubMed. Available at: [Link]

-

Bioisosteres for carboxylic acid groups - Hypha Discovery. Available at: [Link]

-

Feist‐Bénary Reaction - Wiley Online Library. Available at: [Link]

-

Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate - MDPI. Available at: [Link]

-

Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities - YouTube. Available at: [Link]

-

Feist–Benary synthesis of Furan: From 1,3-dicarbonyl compounds and alpha-halo ketone in basic medium - YouTube. Available at: [Link]

Sources

- 1. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 9. Development of absorption furosemide prodrugs: synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mometasone - Wikipedia [en.wikipedia.org]

- 11. chempoint.com [chempoint.com]

- 12. Fluticasone Furoate | C27H29F3O6S | CID 9854489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. drughunter.com [drughunter.com]

- 15. hyphadiscovery.com [hyphadiscovery.com]

- 16. researchgate.net [researchgate.net]

- 17. US6184394B1 - Process for the preparation of 3-furoate esters and novel intermediate compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to Unveiling the Therapeutic Potential of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate

Authored by: Your Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Foreword: Charting a Course for a Novel Molecule

The quest for novel therapeutic agents is a journey into the unknown, where the chemical structure of a molecule holds the promise of alleviating human disease. Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate stands as one such enigmatic entity. While direct biological data for this specific compound is not yet prevalent in published literature, its structural motifs—the aminophenyl group, the methyl-substituted furan ring, and the furoate ester—are present in a variety of bioactive molecules. This guide, therefore, serves as a comprehensive roadmap for the systematic exploration of its therapeutic potential. We will delve into logical, evidence-based hypotheses for its mechanism of action and propose a rigorous experimental framework to validate its promise as a potential drug candidate. Our approach is grounded in the established bioactivities of structurally related compounds, pointing toward two primary avenues of investigation: oncology and inflammatory diseases.

Part 1: Deconstructing the Molecular Architecture for Therapeutic Clues

The structure of Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate provides several clues to its potential biological activity. The 4-aminophenyl group is a well-known pharmacophore found in a range of therapeutic agents, including the sulfonamide antibiotics and various kinase inhibitors. The furan ring is a versatile scaffold present in numerous natural and synthetic compounds with diverse pharmacological properties. The presence of these key functional groups suggests potential interactions with a range of biological targets.

Part 2: Hypothesis-Driven Exploration of Therapeutic Targets

Based on the analysis of structurally related compounds, we propose two primary therapeutic areas for investigation: oncology and anti-inflammatory applications.

Anticancer Potential: A Multi-pronged Investigative Approach

The aminophenyl moiety is a common feature in many anticancer agents. For instance, 2-(4-aminophenyl)benzothiazole and its analogues have demonstrated potent and selective antitumor activity across a range of cancer cell lines, including breast, colon, ovarian, and renal cancer[1][2]. Furthermore, thiazolopyrimidines and furoquinolone derivatives have also been explored as potential antitumor agents[3][4]. These precedents strongly suggest that Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate warrants investigation as a potential anticancer agent.

Several classes of anticancer drugs, such as the Vinca alkaloids and taxanes, exert their effects by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.[5] Pyrrolo[2,3-d]pyrimidines, which share some structural similarities with the furoate core, have been identified as antimitotic agents.[5] We hypothesize that Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate may bind to tubulin and modulate its polymerization.

Experimental Workflow: Assessing Impact on Microtubule Dynamics

Caption: Workflow for investigating antimitotic activity.

Protocol 1: Tubulin Polymerization Assay

-

Objective: To determine the in vitro effect of Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate on the polymerization of purified tubulin.

-

Materials: Purified bovine brain tubulin, polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), paclitaxel (positive control), colchicine (negative control), 384-well plates, temperature-controlled spectrophotometer.

-

Procedure:

-

Prepare a dilution series of the test compound and controls in polymerization buffer.

-

Add tubulin to each well of a pre-warmed 384-well plate.

-

Initiate polymerization by adding the test compound or controls.

-

Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the rate and extent of polymerization for each condition.

-

2-(4-aminophenyl)benzothiazoles are known to be potent agonists of the Aryl Hydrocarbon Receptor (AhR).[1] Activation of AhR can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, which can metabolize the parent compound into cytotoxic species that form DNA adducts, ultimately triggering apoptosis.[1] The structural similarity of Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate to these compounds suggests that it may also function as an AhR agonist.

Signaling Pathway: AhR-Mediated Apoptosis

Caption: Workflow for assessing anti-inflammatory activity.

Protocol 2: COX-1/COX-2 Inhibition Assay

-

Objective: To determine the inhibitory activity and selectivity of Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate against COX-1 and COX-2.

-

Materials: Ovine COX-1 and human recombinant COX-2, arachidonic acid, colorimetric substrate, celecoxib (selective COX-2 inhibitor), ibuprofen (non-selective inhibitor), 96-well plates, plate reader.

-

Procedure:

-

Prepare a dilution series of the test compound and controls.

-

Pre-incubate the enzymes with the test compound or controls in assay buffer.

-

Initiate the reaction by adding arachidonic acid.

-

Add the colorimetric substrate and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2.

-

Part 3: Quantitative Data Summary and Future Directions

The following tables should be populated with experimental data as it is generated.

Table 1: Anticancer Activity Profile

| Assay | Cell Line | IC₅₀ (µM) | Positive Control | IC₅₀ (µM) |

| Tubulin Polymerization | - | Paclitaxel | ||

| MTT Assay | MCF-7 | Doxorubicin | ||

| A549 | Doxorubicin | |||

| HCT116 | Doxorubicin | |||

| AhR Reporter Assay | HepG2 | TCDD |

Table 2: Anti-inflammatory Activity Profile

| Assay | Target | IC₅₀ (µM) | Positive Control | IC₅₀ (µM) |

| Enzymatic Assay | COX-1 | Ibuprofen | ||

| COX-2 | Celecoxib | |||

| 5-LOX | Zileuton | |||

| Cell-Based Assay | PGE₂ Production | Indomethacin | ||

| LTB₄ Production | Zileuton |

Future Directions:

Should initial in vitro studies yield promising results, the next logical steps would involve:

-

Lead Optimization: Structure-activity relationship (SAR) studies to improve potency and selectivity.

-

In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of cancer and inflammation.

-

Pharmacokinetic and Toxicological Profiling: Assessment of ADME (absorption, distribution, metabolism, and excretion) and safety profiles.

This comprehensive, hypothesis-driven approach will enable a thorough evaluation of Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate and determine its potential as a novel therapeutic agent.

References

- 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. (n.d.). National Institutes of Health.

- 2-Amino-4-methyl-5-phenylethyl substituted-7-N-benzyl-pyrrolo[2,3-d]pyrimidines as novel antitumor antimitotic agents that also reverse tumor resistance. (n.d.). National Institutes of Health.

- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2023, August 18). PubMed.

- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2023, August 9). MDPI.

- Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2022, n.d.). MDPI.

- Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. (2012, n.d.). PubMed.

- Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells. (2016, n.d.). National Institutes of Health.

- 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines. (2007, n.d.). PubMed.

- In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. (2002, n.d.). National Institutes of Health.

- (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2023, August 9). ResearchGate.

- Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024, n.d.). MDPI.

Sources

- 1. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | MDPI [mdpi.com]

- 4. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-4-methyl-5-phenylethyl substituted-7-N-benzyl-pyrrolo[2,3-d]pyrimidines as novel antitumor antimitotic agents that also reverse tumor resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Chemist's Guide to Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate: In Silico Characterization for Drug Discovery

Abstract